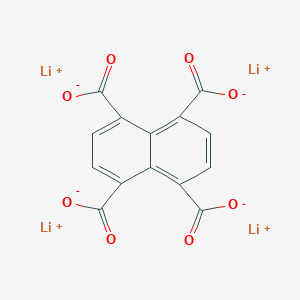
Tetralithium 1,4,5,8-naphthalenetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralithium 1,4,5,8-naphthalenetetracarboxylate (Li4NTC) is a metal-organic framework (MOF) that has gained significant interest in scientific research due to its unique properties. MOFs are a class of materials that consist of metal ions or clusters linked by organic ligands. Li4NTC is synthesized by the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions.
Applications De Recherche Scientifique
Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been extensively studied for its potential applications in various fields such as gas storage, catalysis, sensing, and drug delivery. The high surface area and pore volume of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it an ideal candidate for gas storage applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can adsorb hydrogen gas up to 2.2 wt% at room temperature and pressure. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its catalytic activity in various reactions such as Knoevenagel condensation, Suzuki coupling, and Heck reaction. The unique properties of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it a promising material for sensing applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can detect trace amounts of nitroaromatic compounds in water. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been explored for its potential in drug delivery applications due to its biocompatibility and high drug loading capacity.
Mécanisme D'action
The mechanism of action of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depends on its specific application. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate adsorbs gas molecules through weak van der Waals interactions and electrostatic forces. In catalytic applications, the metal ions in Tetralithium 1,4,5,8-naphthalenetetracarboxylate act as active sites for the catalytic reaction. In sensing applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate interacts with the target analyte through various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate releases the drug molecules in a controlled manner through diffusion or degradation of the MOF structure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depend on its specific application. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been shown to have low toxicity and high biocompatibility in various cell lines. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its potential in cancer therapy due to its ability to selectively target cancer cells. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has no significant biochemical or physiological effects. However, the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications should be further studied to ensure its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its high surface area, tunable pore size, and easy synthesis method. Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be easily synthesized in large quantities and can be functionalized with various organic ligands to tailor its properties for specific applications. The limitations of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its sensitivity to moisture and air, which can affect its stability and performance. The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate requires specific reaction conditions, which can limit its scalability for industrial applications.
Orientations Futures
Tetralithium 1,4,5,8-naphthalenetetracarboxylate has a wide range of potential applications, and future research should focus on exploring its properties and applications further. Some possible future directions for Tetralithium 1,4,5,8-naphthalenetetracarboxylate research include:
1. Developing new synthesis methods to improve the purity and crystallinity of Tetralithium 1,4,5,8-naphthalenetetracarboxylate.
2. Investigating the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications.
3. Developing new functionalized Tetralithium 1,4,5,8-naphthalenetetracarboxylate materials for specific catalytic and sensing applications.
4. Exploring the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in environmental remediation applications.
5. Studying the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in energy storage applications.
In conclusion, Tetralithium 1,4,5,8-naphthalenetetracarboxylate is a promising MOF material that has gained significant interest in scientific research due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Tetralithium 1,4,5,8-naphthalenetetracarboxylate have been discussed in this paper. Further research on Tetralithium 1,4,5,8-naphthalenetetracarboxylate is needed to fully understand its potential applications and properties.
Méthodes De Synthèse
The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate involves the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions. The reaction mixture is heated at a high temperature and pressure for a specific duration to obtain the desired product. The purity and crystallinity of the product can be improved by optimizing the reaction conditions. The synthesized Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be characterized by various analytical techniques such as X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis.
Propriétés
Numéro CAS |
144092-32-0 |
|---|---|
Nom du produit |
Tetralithium 1,4,5,8-naphthalenetetracarboxylate |
Formule moléculaire |
C14H4Li4O8 |
Poids moléculaire |
328 g/mol |
Nom IUPAC |
tetralithium;naphthalene-1,4,5,8-tetracarboxylate |
InChI |
InChI=1S/C14H8O8.4Li/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;;;;/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;;;/q;4*+1/p-4 |
Clé InChI |
WFURFUMVCUALNZ-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Autres numéros CAS |
144092-32-0 |
Synonymes |
tetralithium 1,4,5,8-naphthalenetetracarboxylate tetralithium 1,4,5,8-naphthalenetetracarboxylate, dodecahydrate TLi-NTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



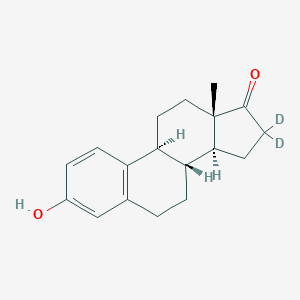
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
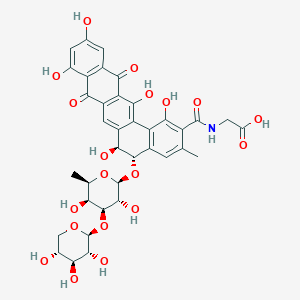
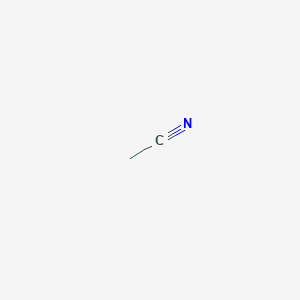
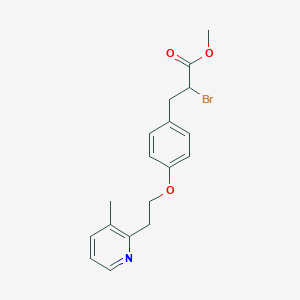
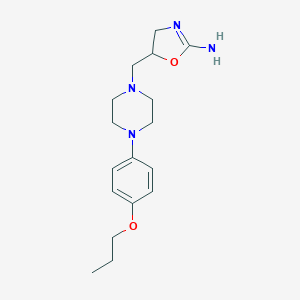
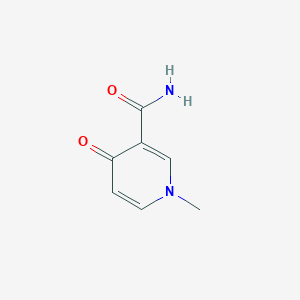
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

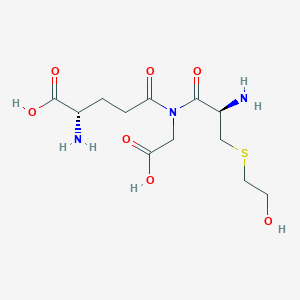
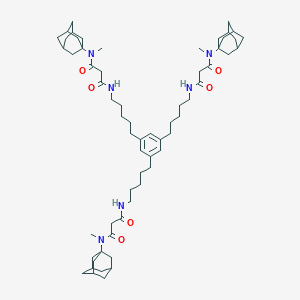
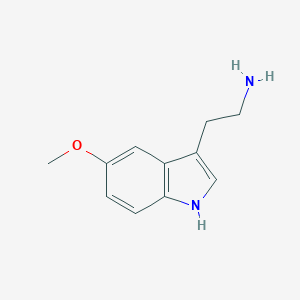
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)